4-(2,3-Dichlorophenoxy)butanoic acid

Vue d'ensemble

Description

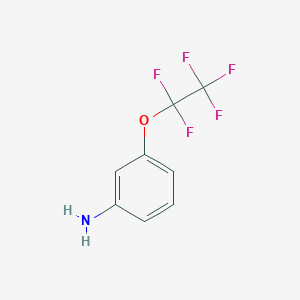

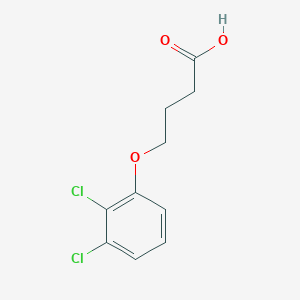

4-(2,3-Dichlorophenoxy)butanoic acid is a chemical compound with the formula C10H10Cl2O3 . It is also known by other names such as Butyric acid, 4- (2,4-dichlorophenoxy)-; γ- (2,4-Dichlorophenoxy)butyric acid; Butyrac; Butyrac 118; Legumex; Legumex D; 2,4-DB; 2,4-DM; 4- (2,4-Dichlorophenoxy)butyric acid; Butoxone; Butyrac 200; 2,4-D butyric acid; 4- (2,4-DB); Butoxon; Butoxone ester; Butyrac ester; Kyselina 4- (2,4-dichlorfenoxy)maselna; 4- (2,4-Dichlorophenoxy)butanoic acid; Butirex; Butormone; Campbell’s db straight; Venceweed; Buratal; NSC 70337; Sys 67 Buratal .

Synthesis Analysis

The synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid involves treating the corresponding phenol with aqueous alkali, removing the water by co-distillation with an entrainer liquid, adding butyrolactone to the resulting mixture of alkali metal phenoxide and entraining liquid, removing the entrainer by distillation and heating the residue at a temperature above 140 DEG C., preferably at 140-210 DEG C. to complete the reaction .Molecular Structure Analysis

The molecular structure of 4-(2,3-Dichlorophenoxy)butanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C10H10Cl2O3/c11-7-3-4-9 (8 (12)6-7)15-5-1-2-10 (13)14/h3-4,6H,1-2,5H2, (H,13,14) . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Currently, there is limited information available on the specific chemical reactions involving 4-(2,3-Dichlorophenoxy)butanoic acid .Physical And Chemical Properties Analysis

4-(2,3-Dichlorophenoxy)butanoic acid is a colorless to white crystal . It has a molecular weight of 249.091 . The melting point ranges from 117 to 119 °C (243 to 246 °F; 390 to 392 K) . Its solubility in water is 46 mg/L .Applications De Recherche Scientifique

Herbicide

2,4-DB is primarily used as a herbicide. It’s applied post-emergence (after the weeds have sprouted) and is readily absorbed through foliage. It’s then translocated via the symplasm (including the phloem) to the growing points of the plant where it accumulates .

Disruption of Transport Systems

One of the modes of action of 2,4-DB is the disruption of transport systems within the plant. This disruption prevents the plant from properly distributing nutrients and other essential compounds, leading to the death of the plant .

Interference with Nucleic Acid Metabolism

2,4-DB also interferes with nucleic acid metabolism in plants. This interference disrupts the normal growth and development processes of the plant, contributing to its effectiveness as a herbicide .

Water Monitoring

2,4-DB is one of the acidic herbicides that can be detected in water samples using liquid chromatography-tandem quadrupole mass spectrometry. This makes it useful in monitoring both drinking water and surface waters for compliance with regulatory limits .

Chemical Synthesis

The structure of 2,4-DB has been used in the synthesis of other compounds. For example, it has been used in the preparation of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid .

Analytical Chemistry

2,4-DB can be used in analytical chemistry. For instance, it can be used in the determination of 95 compounds using a specific method .

Mécanisme D'action

Target of Action

It is known to disrupt transport systems and interfere with nucleic acid metabolism .

Mode of Action

4-(2,3-Dichlorophenoxy)butanoic acid is believed to function similarly to the endogenous auxin, indole acetic acid (IAA) . It disrupts transport systems and interferes with nucleic acid metabolism .

Biochemical Pathways

It is known to disrupt transport systems and interfere with nucleic acid metabolism , which could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known to be absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .

Result of Action

The compound induces abnormal growth typical of growth-hormone herbicides . This includes twisting and bending of stems and petioles, leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,3-Dichlorophenoxy)butanoic acid. It is highly soluble in most organic solvents but is difficult to dissolve in water . It is stable in the presence of acids and heat, but decomposes in the presence of alkalis . It is also relatively volatile and may leach to groundwater under certain conditions .

Safety and Hazards

4-(2,3-Dichlorophenoxy)butanoic acid is harmful if swallowed and is suspected of causing cancer . It is toxic to aquatic life and has long-lasting effects . It shows some evidence of toxicity to dogs and cats, such as changes in body weight and reduced numbers of offspring, when fed 25-80 milligrams per kilogram of body weight for prolonged periods .

Propriétés

IUPAC Name |

4-(2,3-dichlorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(10(7)12)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHXERSBJVBFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339780 | |

| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dichlorophenoxy)butanoic acid | |

CAS RN |

7170-59-4 | |

| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

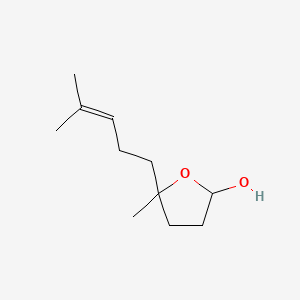

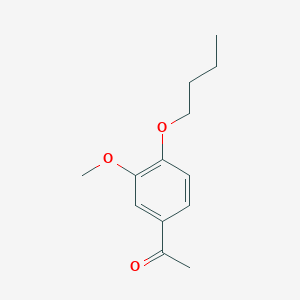

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)

![Bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B3386190.png)

![1-[(Oxolan-2-yl)methyl]piperidin-4-one](/img/structure/B3386197.png)

![Bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3386204.png)